1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C27H38N6O2 and its molecular weight is 478.641. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research into the synthesis of [1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, a closely related class, has demonstrated innovative three-component condensation methods, highlighting the chemical versatility and potential for creating diverse derivatives for various applications (Shikhaliev et al., 2005).
Pharmacological Potential
- A study on novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones showed significant binding affinity to the benzodiazepine receptor, suggesting potential research applications in understanding receptor interactions and the development of receptor-targeted therapies (Francis et al., 1991).
Antihistaminic and Antihypertensive Applications
Several derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5-one have been synthesized and tested for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm, indicating their potential as prototypes for new H1-antihistamines (Alagarsamy et al., 2007).
Another study synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, evaluating their antihypertensive activity in spontaneously hypertensive rats (SHR), with one derivative showing superior activity compared to the reference standard prazocin, highlighting their potential for antihypertensive drug development (Alagarsamy & Pathak, 2007).
Anticonvulsant and Anticancer Research
A study on 4‐phenyl‐[1,2,4]triazolo[4,3‐a]quinazolin‐5(4H)‐one derivatives explored their anticonvulsant activity, identifying compounds with significant protective indices against seizures, suggesting potential for further research into anticonvulsant therapies (Zhang et al., 2015).
Research on 5-amino-1-aryl-1H-1,2,3-triazole derivatives, including [1,2,3]triazolo[4,5-b]pyridines, for anticancer activity identified compounds with selective influence on ovarian cancer cells, indicating the potential of these scaffolds for anticancer drug development (Pokhodylo et al., 2020).
Propriétés
IUPAC Name |
1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O2/c1-20(2)14-15-32-26(35)22-10-6-7-11-23(22)33-24(28-29-27(32)33)12-13-25(34)31-18-16-30(17-19-31)21-8-4-3-5-9-21/h6-7,10-11,20-21H,3-5,8-9,12-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVXBCJPQQKMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.